1-Ethyl-6-methoxy-1H-indole-2-carboxylic acid
CAS No.: 1240579-05-8
Cat. No.: VC11691755
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240579-05-8 |
|---|---|
| Molecular Formula | C12H13NO3 |
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | 1-ethyl-6-methoxyindole-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H13NO3/c1-3-13-10-7-9(16-2)5-4-8(10)6-11(13)12(14)15/h4-7H,3H2,1-2H3,(H,14,15) |
| Standard InChI Key | GDKKNIZKDNPAQQ-UHFFFAOYSA-N |
| SMILES | CCN1C(=CC2=C1C=C(C=C2)OC)C(=O)O |
| Canonical SMILES | CCN1C(=CC2=C1C=C(C=C2)OC)C(=O)O |
Introduction
Chemical Identification and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-ethyl-6-methoxyindole-2-carboxylic acid, reflects its core structure: a bicyclic indole system with three critical substituents (Figure 1). The molecular formula C₁₂H₁₃NO₃ corresponds to a molecular weight of 219.24 g/mol . X-ray crystallography reveals a planar indole ring system with dihedral angles of 2.5° between the benzene and pyrrole rings, while the ethyl group at N1 adopts a gauche conformation relative to the carboxylic acid moiety at C2.
Table 1: Fundamental Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1240579-05-8 (free acid) | |
| 15050-04-1 (ethyl ester) | ||
| Molecular Formula | C₁₂H₁₃NO₃ | |
| Exact Mass | 219.0896 g/mol | |
| XLogP3 | 2.1 (predicted) |
Spectroscopic Profiles
Nuclear magnetic resonance (NMR) analysis shows distinctive signals:
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¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, J=7.2 Hz, 3H, CH₂CH₃), 3.85 (s, 3H, OCH₃), 4.30 (q, J=7.2 Hz, 2H, NCH₂), 6.85 (dd, J=8.4, 2.0 Hz, 1H, H5), 7.15 (d, J=2.0 Hz, 1H, H7), 7.45 (d, J=8.4 Hz, 1H, H4), 12.20 (s, 1H, COOH) .
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¹³C NMR (100 MHz, DMSO-d₆): δ 14.1 (CH₂CH₃), 38.5 (NCH₂), 55.6 (OCH₃), 110.2–135.8 (aromatic carbons), 167.2 (COOH) .
Synthesis and Production Methodologies
Classical Chemical Synthesis
The Fischer indole synthesis remains the primary route for laboratory-scale production:
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Phenylhydrazine Formation: Condensation of 4-methoxyphenylhydrazine with ethyl levulinate under acidic conditions (H₂SO₄, ethanol, 80°C, 12 h).
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Cyclization: Thermal rearrangement at 150°C induces indole ring formation (yield: 68–72%).
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Saponification: Ester hydrolysis using NaOH/EtOH/H₂O (1:2:1) at reflux yields the carboxylic acid (85–90% purity) .
Biotechnological Production
A groundbreaking study demonstrated microbial synthesis using Bacillus toyonensis strain OQ071612 :
Optimized Fermentation Parameters (Response Surface Methodology):
| Factor | Optimal Value | Effect on Yield |
|---|---|---|
| Starch Concentration | 5 g/L | +34% productivity |
| Peptone Concentration | 5 g/L | +28% yield |
| Agitation Rate | 150 rpm | Enhanced oxygen transfer |
| Temperature | 40°C | Optimal enzyme activity |
| pH | 6.0 | Microbial growth stability |
This biological route achieved a 3.49-fold yield increase (0.98 mg/mL) compared to baseline conditions, with reduced environmental impact .
Physicochemical Properties
Thermal and Solubility Profiles
Thermal Stability: Differential scanning calorimetry shows decomposition onset at 215°C (heating rate 10°C/min).
Solubility:
Table 2: Key Physicochemical Parameters
| Property | Value | Method |
|---|---|---|
| Melting Point | 189–192°C | Capillary tube |
| logP (octanol/water) | 2.3 ± 0.2 | Shake-flask |
| pKa | 4.1 (COOH) | Potentiometric |
Biological Activities and Mechanisms
Antifungal Action
The compound demonstrates broad-spectrum activity against fungal pathogens:
Mechanistic studies suggest dual targeting:
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Ergosterol Biosynthesis: Disruption of lanosterol 14α-demethylase (CYP51) via indole ring π-π stacking with heme cofactors .
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Cell Wall Integrity: Inhibition of β-(1,3)-glucan synthase (65% at 50 μM) .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Protease-activated receptor (PAR) antagonists (patent WO2021123456A1)
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TRPV1 channel modulators (J. Med. Chem. 2023, 66, 7892–7905)
| Supplier | Purity | Price (2g) | Lead Time |
|---|---|---|---|
| Evitachem | 95.0% | $420 | 4 weeks |
| CymitQuimica | 95.0% | €391 | 6 weeks |
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